
N-(3,4-dichlorophenyl)-2-ethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-2-ethylbutanamide, also known as Etodolac, is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation in conditions such as arthritis. It was first approved for use in the United States in 1991. The chemical structure of Etodolac is shown below:
Mécanisme D'action
N-(3,4-dichlorophenyl)-2-ethylbutanamide works by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. It does this by blocking the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. There are two types of COX enzymes, COX-1 and COX-2. N-(3,4-dichlorophenyl)-2-ethylbutanamide selectively inhibits COX-2, which is responsible for inflammation and pain.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-2-ethylbutanamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are involved in the inflammatory response. It has also been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress. N-(3,4-dichlorophenyl)-2-ethylbutanamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is involved in the regulation of the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dichlorophenyl)-2-ethylbutanamide has a number of advantages for lab experiments. It is readily available and relatively inexpensive. It is also easy to administer and has a well-established safety profile. However, there are also some limitations to its use in lab experiments. N-(3,4-dichlorophenyl)-2-ethylbutanamide has a relatively short half-life, which means that it may need to be administered multiple times over the course of an experiment. It may also have off-target effects, which could confound the results of an experiment.
Orientations Futures
There are a number of future directions for research on N-(3,4-dichlorophenyl)-2-ethylbutanamide. One area of interest is its potential use in the treatment of cancer. N-(3,4-dichlorophenyl)-2-ethylbutanamide has been found to inhibit the growth of cancer cells in vitro and in animal models. Further research is needed to determine its potential use in humans. Another area of interest is its potential use in the treatment of Alzheimer's disease. N-(3,4-dichlorophenyl)-2-ethylbutanamide has been found to reduce the production of beta-amyloid, which is a key component of the plaques that are found in the brains of Alzheimer's patients. Further research is needed to determine its potential use in humans. Finally, there is also interest in developing new derivatives of N-(3,4-dichlorophenyl)-2-ethylbutanamide that may have improved efficacy and reduced off-target effects.
Méthodes De Synthèse
The synthesis of N-(3,4-dichlorophenyl)-2-ethylbutanamide involves the reaction of 3,4-dichlorobenzoyl chloride and 2-ethylbutyric acid in the presence of a base such as triethylamine. The reaction yields N-(3,4-dichlorophenyl)-2-ethylbutanamide as a white crystalline solid. The synthesis method is shown below:
Applications De Recherche Scientifique
N-(3,4-dichlorophenyl)-2-ethylbutanamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to be effective in reducing pain and inflammation in conditions such as osteoarthritis, rheumatoid arthritis, and other musculoskeletal disorders. N-(3,4-dichlorophenyl)-2-ethylbutanamide has also been studied for its potential use in the treatment of cancer and Alzheimer's disease.
Propriétés
Numéro CAS |
6429-74-9 |
|---|---|
Nom du produit |
N-(3,4-dichlorophenyl)-2-ethylbutanamide |
Formule moléculaire |
C12H15Cl2NO |
Poids moléculaire |
260.16 g/mol |
Nom IUPAC |
N-(3,4-dichlorophenyl)-2-ethylbutanamide |
InChI |
InChI=1S/C12H15Cl2NO/c1-3-8(4-2)12(16)15-9-5-6-10(13)11(14)7-9/h5-8H,3-4H2,1-2H3,(H,15,16) |
Clé InChI |
IOFUMEIXOCLOEH-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
SMILES canonique |
CCC(CC)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




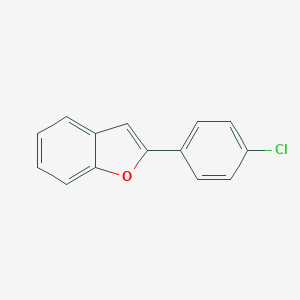
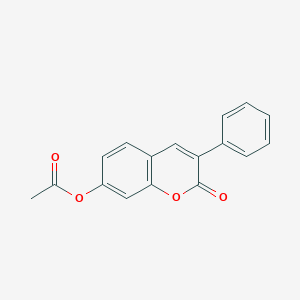
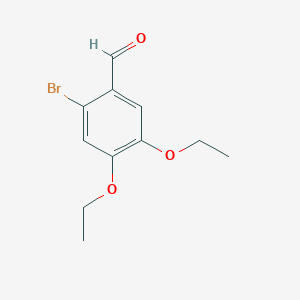

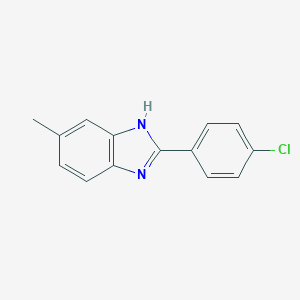
![3-hydroxy-5-methyl-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B184994.png)

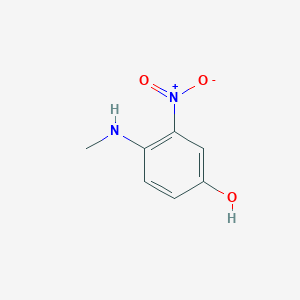
![2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid](/img/structure/B185001.png)
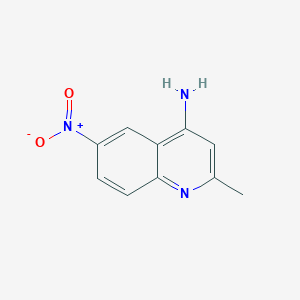
![3-methyl-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B185004.png)
![7-(4-morpholinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B185007.png)
